molecular formula C8H13BrO2 B2740236 Methyl 3-(3-bromocyclobutyl)propanoate CAS No. 2193067-66-0

Methyl 3-(3-bromocyclobutyl)propanoate

Cat. No.: B2740236
CAS No.: 2193067-66-0
M. Wt: 221.094
InChI Key: WGNJICIEMNWYEF-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromocyclobutyl)propanoate is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a brominated ester, which means it contains a bromine atom attached to a cyclobutyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-bromocyclobutyl)propanoate can be synthesized through several methods. One common approach involves the bromination of cyclobutyl derivatives followed by esterification. For example, cyclobutylcarboxylic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromocyclobutylcarboxylic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromocyclobutyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-bromocyclobutyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromocyclobutyl)propanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active intermediates that interact with biological targets or catalyze specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-bromocyclobutyl)propanoate is unique due to the presence of both a bromine atom and a cyclobutyl ring, which confer specific reactivity and steric properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

methyl 3-(3-bromocyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNJICIEMNWYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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